N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)tetrahydrofuran-2-carboxamide
Description
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)OXOLANE-2-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with diethylamino and methyl groups, linked to an oxolane-2-carboxamide moiety through an amino-phenyl bridge. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H27N5O2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C20H27N5O2/c1-4-25(5-2)18-13-14(3)21-20(24-18)23-16-10-8-15(9-11-16)22-19(26)17-7-6-12-27-17/h8-11,13,17H,4-7,12H2,1-3H3,(H,22,26)(H,21,23,24) |
InChI Key |
SRVAAIFPECHNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)OXOLANE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting diethylamine with 2,4,6-trichloropyrimidine under controlled conditions.
Substitution Reaction: The diethylamino group is introduced at the 4-position of the pyrimidine ring through a nucleophilic substitution reaction.
Coupling with Amino-Phenyl Group: The intermediate product is then coupled with 4-aminophenyl oxolane-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)OXOLANE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)OXOLANE-2-CARBOXAMIDE exerts its effects involves binding to specific molecular targets. The diethylamino and pyrimidine moieties interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Contains similar diethylamino and pyrimidine groups but differs in the overall structure and functional groups.
4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Shares the diethylamino group but has a different core structure.
Uniqueness
N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)OXOLANE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse reactions and form stable complexes makes it valuable for various applications.
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